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Abstract

Bl 187004 is a potent and selective inhibitor of 11(3-hydroxysteroid dehydrogenase type 1 (11[3-
HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active
cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and
adipose tissue, Bl 187004 has been investigated as a potential therapeutic agent for type 2
diabetes mellitus (T2DM) and obesity. This technical guide provides a comprehensive overview
of the mechanism of action, preclinical and clinical data, and experimental methodologies
related to Bl 187004.

Core Mechanism of Action

Bl 187004 exerts its pharmacological effect by selectively inhibiting the 113-HSD1 enzyme.
This enzyme is a critical component of the glucocorticoid activation pathway, converting
cortisone to the biologically active cortisol, which in turn activates the glucocorticoid receptor. In
metabolic tissues, chronically elevated cortisol levels are associated with insulin resistance,
increased gluconeogenesis, and adipogenesis. By blocking this conversion, Bl 187004 aims to
ameliorate the pathogenic effects of excess local cortisol.

Signaling Pathway
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The mechanism of action of Bl 187004 is centered on the modulation of the glucocorticoid
signaling pathway. The following diagram illustrates the core pathway and the point of
intervention for Bl 187004.
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Mechanism of Action of Bl 187004
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Figure 1: Mechanism of action of Bl 187004.
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Quantitative Data

The following tables summarize the key quantitative data for Bl 187004 from clinical studies.

Pharmacokinetics in Humans

Bl 187004 exhibits non-linear pharmacokinetics, which is thought to be due to target-mediated
drug disposition.[1]

Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Male Volunteers with

Overweight or Obesity[2]
. . CLIF VzIF

tmax (median, t’2 (geometric . .
Dose (geometric (geometric

h) mean, h)

mean, L/h) mean, L)

5mg - 33.5 - -
160 mg - 14.5 - -
240 mg - - - -
360 mg - - - -

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Patients with T2DM and
Overweight or Obesity (14 days treatment)[3]

Dose tmax (median, h) t42,ss (geometric mean, h)
10 mg 0.667 - 2.00 106
360 mg 0.667 - 2.00 124

Pharmacodynamics in Humans

Table 3: Inhibition of 113-HSD1 in Liver (assessed by urinary (aTHF+THF)/THE ratio) in
Patients with T2DM and Overweight or Obesity (14 days treatment)[3]
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Placebo-corrected change from baseline

Dose . .
in gMean (aTHF+THF)/THE ratio on Day 1

10-360 mg Decreased without any dose-dependent effect

Table 4: Inhibition of 113-HSD1 in Subcutaneous Adipose Tissue in Patients with T2DM and
Overweight or Obesity (14 days treatment)[3]

Median Inhibition . .
Median Inhibition (24h

Dose (immediately after 2nd
dose) after last dose)
ose
10 mg 87.9% 73.8%
360 mg 99.4% 97.5%

Experimental Protocols
Measurement of Bl 187004 in Human Plasma and Urine

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method was used to measure Bl 187004 concentrations.[4]

o Sample Preparation: Solid-supported liquid-liquid extraction of human plasma.
e Instrumentation: LC-MS/MS system.

» Validation: The assay was validated for a concentration range of 3—3,000 nmol/L in plasma
and 5-5,000 nmol/L in urine.[4]

Assessment of 113-HSD1 Inhibition in Liver

Inhibition of 113-HSD1 in the liver was assessed indirectly by measuring the ratio of urinary
cortisol and cortisone metabolites.[3]

o Biomarker: The ratio of (allotetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone
((@THF+THF)/THE) in urine.
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» Methodology: Urine samples were collected over a 24-hour period. Steroid metabolites were
quantified using a validated analytical method. A decrease in the (aTHF+THF)/THE ratio
indicates inhibition of 113-HSD1.

Assessment of 113-HSD1 Inhibition in Adipose Tissue

The inhibition of 113-HSD1 in subcutaneous adipose tissue was determined ex vivo.[3]
e Procedure: Subcutaneous adipose tissue biopsies were obtained from patients.

e Assay: The conversion of d2-cortisone to d2-cortisol in the tissue biopsies was measured
using a validated LC-MS method. The amount of d2-cortisol formed is an indirect indicator of
11B-HSD1 enzyme activity.[4] The inhibition was calculated as the individual percent change

from baseline.

The following diagram outlines the experimental workflow for assessing adipose tissue 11[3-
HSDL1 inhibition.
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Workflow for Adipose Tissue 113-HSD1 Inhibition Assay
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Figure 2: Adipose tissue 11B3-HSD1 inhibition assay workflow.

Effects on the Hypothalamus-Pituitary-Adrenal
(HPA) Axis
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Inhibition of 113-HSD1 can lead to a compensatory activation of the HPA axis.[3] This is due to
a feedback mechanism where reduced intracellular cortisol levels signal for increased
production of adrenocorticotropic hormone (ACTH), leading to increased adrenal
steroidogenesis. In clinical studies with BI 187004, an increase in total urinary corticosteroids
was observed, indicating an activation of the HPA axis.[5]

The following diagram illustrates the relationship between 113-HSD1 inhibition and the HPA

axis.
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Impact of Bl 187004 on the HPA Axis
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Figure 3: Effect of Bl 187004 on the HPA axis.
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Conclusion

Bl 187004 is a selective inhibitor of 113-HSD1 that has been evaluated in clinical trials for its
potential to treat type 2 diabetes and obesity. It demonstrates potent inhibition of its target in
both liver and adipose tissue. While the compound is generally well-tolerated, its development
has been discontinued, a fate shared by many other 113-HSD1 inhibitors, primarily due to a
lack of robust glucose-lowering efficacy in clinical settings.[5] Nevertheless, the study of Bl
187004 has provided valuable insights into the role of 113-HSD1 in human metabolic disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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